KRAS G12C inhibitor 47 is a small molecule designed to target the KRAS protein, specifically the G12C mutation, which is prevalent in various cancers. The KRAS gene encodes a GTPase that plays a critical role in cell signaling pathways regulating growth and differentiation. Mutations in KRAS, particularly the G12C variant, are associated with oncogenesis and poor prognosis in cancer patients. The development of inhibitors like compound 47 aims to selectively inhibit the mutated form of KRAS, thereby disrupting cancer cell proliferation.
The information regarding KRAS G12C inhibitor 47 is derived from multiple scientific studies and reviews that explore its synthesis, mechanism of action, and clinical applications. Notable sources include articles published in Nature and Journal of Medicinal Chemistry, which detail the compound's development and efficacy.
KRAS G12C inhibitor 47 falls under the category of targeted therapies known as covalent inhibitors. These compounds specifically bind to cysteine residues in the KRAS protein, leading to irreversible inhibition of its activity. This class of inhibitors is particularly significant due to their ability to selectively target mutant proteins while sparing wild-type variants.
The synthesis of KRAS G12C inhibitor 47 involves several key steps:
The molecular structure of KRAS G12C inhibitor 47 features a core scaffold designed to fit into the switch II pocket of KRAS. The compound typically includes:
Crystallographic data from co-crystal structures provide insights into how inhibitor 47 binds to the mutant KRAS protein. These studies often reveal key interactions between specific amino acid residues and the inhibitor, confirming its binding mode.
The primary chemical reaction involving KRAS G12C inhibitor 47 is its covalent modification of the cysteine residue at position 12. This reaction can be summarized as follows:
KRAS G12C inhibitor 47 functions by irreversibly binding to the cysteine residue in the G12C variant of KRAS, effectively locking it in an inactive GDP-bound state. This prevents nucleotide exchange and downstream signaling pathways associated with cell growth and proliferation.
Studies have shown that this mechanism leads to significant reductions in cellular signaling pathways such as mitogen-activated protein kinase (MAPK), resulting in decreased tumor growth in preclinical models.
KRAS G12C inhibitor 47 has significant applications in cancer research:
CAS No.: 169758-66-1
CAS No.: 130447-37-9
CAS No.: 116-83-6
CAS No.: 2409072-20-2
CAS No.:
CAS No.: 85252-29-5